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Compound Name: (Rac)-Ropivacaine-d7

Cat. No.: B3428572 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of

ropivacaine, with a particular focus on its major metabolite, 3-hydroxy-ropivacaine. The

document details the enzymatic processes, pharmacokinetic data, and the experimental

methodologies used to elucidate these aspects, offering valuable insights for professionals in

drug development and clinical research.

Introduction to Ropivacaine
Ropivacaine is a long-acting local anesthetic of the amide type, widely used for surgical

anesthesia and pain management.[1][2] Marketed as a pure S-(-)-enantiomer, it was developed

to provide a safer alternative to bupivacaine, with a reduced potential for cardiotoxicity and

central nervous system (CNS) toxicity.[1][3] A thorough understanding of its metabolism is

critical for optimizing its clinical use, predicting potential drug-drug interactions, and ensuring

patient safety, particularly in populations with impaired hepatic or renal function.[4][5]

Metabolic Pathways of Ropivacaine
Ropivacaine is extensively metabolized, primarily in the liver, by the cytochrome P450 (CYP)

enzyme system.[1][4][6] Less than 3% of the administered dose is excreted unchanged in the

urine.[7][8] The biotransformation of ropivacaine involves two main pathways: aromatic

hydroxylation and N-dealkylation.[4][9]
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Aromatic Hydroxylation: The primary metabolic route is the aromatic hydroxylation of the

ropivacaine molecule to form 3-hydroxy-ropivacaine (3-OH-ropivacaine). This reaction is

predominantly catalyzed by CYP1A2.[1][9][10] A minor metabolite, 4-hydroxy-ropivacaine (4-

OH-ropivacaine), is also formed through this pathway.[6][9]

N-dealkylation: The second major pathway is N-dealkylation, which produces 2',6'-

pipecoloxylidide (PPX). This process is mainly mediated by CYP3A4.[4][6][9]

Following these initial Phase I reactions, the hydroxylated metabolites, particularly 3-OH-

ropivacaine, undergo Phase II conjugation, primarily with glucuronic acid, to form water-soluble

glucuronides that are readily excreted by the kidneys.[7][11][12] Conjugated 3-OH-ropivacaine

is the most abundant metabolite found in urine.[7]

Metabolic Pathway Diagram
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Figure 1: Ropivacaine Metabolic Pathway.

Major Metabolites and Their Significance
Several metabolites of ropivacaine have been identified, with 3-OH-ropivacaine and PPX being

the most significant in terms of quantity and clinical relevance.[7][9]

3-hydroxy-ropivacaine: This is the major metabolite, accounting for approximately 37% of the

administered dose excreted in the urine, primarily as a conjugate.[7][13] It possesses

pharmacological activity, but it is significantly less potent than the parent compound,
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ropivacaine.[13][14] Its formation is highly dependent on CYP1A2 activity, making it a

potential subject of drug-drug interactions with CYP1A2 inhibitors like fluvoxamine.[1][10]

2',6'-pipecoloxylidide (PPX): Formed by CYP3A4, PPX is another key metabolite.[6][9] While

it has some pharmacological activity, it is markedly less toxic than ropivacaine.[13][15] Its

clearance is dependent on both renal and non-renal pathways.[15][16]

Minor Metabolites: Other identified metabolites include 4-OH-ropivacaine, 3-hydroxy-PPX,

and 2-OH-methyl-ropivacaine.[7][17] These are generally formed in much smaller quantities.

[7]

Quantitative Pharmacokinetic Data
The pharmacokinetic profiles of ropivacaine and its metabolites have been characterized in

several studies. The data below are compiled from studies involving intravenous and regional

block administrations in healthy volunteers and patients.

Table 1: Pharmacokinetic Parameters of Ropivacaine and 3-OH-Ropivacaine

Parameter Ropivacaine 3-OH-Ropivacaine Source(s)

Tmax (Peak Time)

1.3 ± 0.2 h
(Interpectoral
Block)

2.3 ± 0.3 h
(Interpectoral
Block)

[17]

Cmax (Peak Conc.)
1.6 ± 0.7 mg/L (IV

Infusion)

124.1 ± 21.4 ng/mL

(Interpectoral Block)
[7][17]

Elimination Half-life

(t½)

1.8 ± 0.7 h (IV); 4.2 ±

1.0 h (Epidural)

29.2 ± 3.1 h

(Interpectoral Block)
[1][3][17]

Total Plasma

Clearance
387 ± 107 mL/min (IV) Not typically reported [3]

| Volume of Distribution (Vd) | 41 ± 7 L | Not typically reported |[3] |

Note: Values can vary significantly based on the route of administration, patient population, and

analytical methods used.
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Table 2: Urinary Excretion Profile of Ropivacaine and Metabolites (% of Administered Dose)

Compound
Percentage of Dose in
Urine (96h)

Source(s)

Unchanged Ropivacaine 1 ± 0.6% [7]

Conjugated 3-OH-ropivacaine 37 ± 3% [7]

4-OH-ropivacaine < 1% [7]

PPX 2% [7]

3-OH-PPX 3% [7]

| Total Recovery (Urine) | 86 ± 3% |[7] |

Experimental Protocols
The characterization of ropivacaine metabolism relies on a combination of in vitro and in vivo

studies, coupled with advanced analytical techniques.

In Vitro Metabolism Studies
These studies are crucial for identifying the enzymes responsible for metabolite formation.

Objective: To identify the specific CYP450 isozymes involved in the metabolism of

ropivacaine.

Methodology:

Incubation: Ropivacaine is incubated with human liver microsomes, which contain a high

concentration of CYP enzymes.[6][9] The incubation mixture includes a nicotinamide

adenine dinucleotide phosphate (NADPH)-generating system to act as a cofactor for the

enzymes.[9]

Isozyme Identification: To pinpoint specific enzymes, the experiment is repeated using

recombinant human P450 isozymes (e.g., rCYP1A2, rCYP3A4) expressed in cell systems.

[6][9] Alternatively, specific chemical inhibitors or antibodies against certain CYP isozymes
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are added to the human liver microsome incubations to observe the reduction in the

formation of specific metabolites.[6][9]

Analysis: Following incubation, the reaction is stopped, and the samples are analyzed

using LC-MS/MS to identify and quantify the formed metabolites (e.g., 3-OH-ropivacaine,

PPX).[9]

In Vivo Pharmacokinetic Studies
Human studies are essential for understanding how the drug and its metabolites behave in the

body over time.

Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism,

and excretion) of ropivacaine and its metabolites.

Methodology:

Administration: A specified dose of ropivacaine is administered to healthy volunteers or a

patient cohort, often as a controlled intravenous infusion or a specific regional nerve block.

[7][10][17]

Sample Collection: Blood and urine samples are collected at predefined time points over a

period (e.g., 24-96 hours).[7][10]

Sample Preparation: Plasma or urine is processed to extract the analytes of interest. This

typically involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-

phase extraction (SPE) to remove interfering substances from the biological matrix.[18]

[19]

Quantification: The concentrations of ropivacaine and its metabolites in the extracts are

measured using a validated analytical method, most commonly LC-MS/MS.[3][20]

Data Analysis: The concentration-time data are used to calculate key pharmacokinetic

parameters such as Cmax, Tmax, AUC (area under the curve), clearance, and elimination

half-life using non-compartmental analysis.[17]

Analytical Methodology Workflow
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High-sensitivity analytical methods are required to quantify ropivacaine and its metabolites in

complex biological matrices.
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Figure 2: Bioanalytical Workflow for Ropivacaine.

LC-MS/MS Parameters: For quantitative analysis, tandem mass spectrometry is operated in

Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Specific precursor-to-product ion transitions are monitored.

Ropivacaine: m/z 275.3 → 126.2.[18][21]

3-OH-ropivacaine: m/z 291.0 → 126.0.[18][21]

Signaling Pathways and Cellular Effects
While the primary mechanism of action for ropivacaine is the reversible blockade of sodium ion

channels in nerve fibers, emerging research suggests other cellular effects.[1][4] Studies on

human umbilical vein endothelial cells (HUVECs) and placental trophoblasts have indicated

that ropivacaine may activate multiple pro-inflammatory and pro-apoptotic signaling pathways.

[22] This can lead to the release of interleukins (IL-6, IL-8), prostaglandin E2, and induce

oxidative stress.[22] These findings suggest that ropivacaine can cause cellular injury and

death in certain cell types and may be linked to clinical phenomena such as epidural-related

maternal fever, though this remains an active area of investigation.[22][23]

Conclusion
The metabolism of ropivacaine is a well-defined process, occurring predominantly in the liver

through the actions of CYP1A2 and CYP3A4. This biotransformation yields the major
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metabolites 3-hydroxy-ropivacaine and 2',6'-pipecoloxylidide, which are subsequently excreted

by the kidneys. A comprehensive understanding of these pathways, supported by robust

pharmacokinetic data and validated experimental protocols, is essential for drug development

professionals and clinicians. This knowledge enables the prediction of drug-drug interactions,

informs dosing strategies in special populations, and ultimately enhances the safe and effective

use of ropivacaine in clinical practice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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